![molecular formula C13H18N2O B3163250 (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine CAS No. 883539-48-8](/img/structure/B3163250.png)
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine
Overview
Description
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is a compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol . It is primarily used in research applications, particularly in the field of proteomics . The compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine, often involves the construction of the indole ring system through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-diones.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid containing an indole moiety.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for research and potential therapeutic applications .
Biological Activity
(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine is a compound characterized by its indole structure, which is known for its diverse biological activities. The indole moiety contributes to various pharmacological properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound features a methoxyethyl group and a methylated indole, which enhance its solubility and biological interactions. The presence of these substituents is critical for its potential therapeutic applications.
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Indole core with methoxyethyl group | Potential anticancer activity |
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activity. Specifically, this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar indole derivatives can target pathways involved in cancer cell survival and proliferation, such as the NOX4 and SIRT3 pathways .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : This compound has been associated with increased levels of reactive oxygen species (ROS), leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
- Modulation of Signaling Pathways : The compound may influence key signaling pathways, including those involving SIRT3, which plays a role in cellular stress responses and metabolism .
Case Studies
Several studies have highlighted the efficacy of indole derivatives in preclinical models:
- Study on Hepatocellular Carcinoma : A related indole compound demonstrated potent anticancer effects against hepatocellular carcinoma (HCC) cells, showing higher efficacy against drug-resistant variants than the parent cells .
- Triple-Negative Breast Cancer : Another study focused on 2-methoxyestradiol, an analog of the indole structure, reported significant inhibition of cell proliferation and induction of apoptosis in triple-negative breast cancer cells. This suggests that similar compounds may share these beneficial effects .
Properties
IUPAC Name |
2-methoxy-N-[(1-methylindol-2-yl)methyl]ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15-12(10-14-7-8-16-2)9-11-5-3-4-6-13(11)15/h3-6,9,14H,7-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBANWNVYDVGFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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